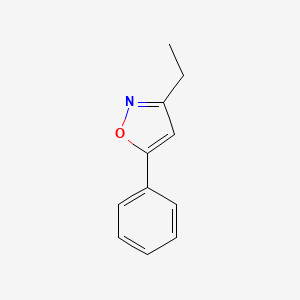
Osmium, (N-(8a-acetyl-8-(acetyloxy)-1,4,4a,5,6,7,8,8a-octahydro-6,7-dihydroxy-6-methyl-4-oxo-2-quinazolinyl)acetamidato(2-)-O6,O7)dioxo-, (T-4-(4aalpha,6beta,7beta,8alpha,8aalpha))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osmium, (N-(8a-acetyl-8-(acetyloxy)-1,4,4a,5,6,7,8,8a-octahydro-6,7-dihydroxy-6-methyl-4-oxo-2-quinazolinyl)acetamidato(2-)-O6,O7)dioxo-, (T-4-(4aalpha,6beta,7beta,8alpha,8aalpha))- is a complex osmium compound. Osmium is a transition metal known for its high density and hardness. This particular compound features a quinazolinyl moiety, which is a bicyclic structure containing nitrogen atoms, and is further functionalized with various acetyl and hydroxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex osmium compounds typically involves multiple steps, including the preparation of the ligand (in this case, the quinazolinyl derivative) and its subsequent coordination to the osmium center. The reaction conditions often require controlled temperatures, specific solvents, and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of complex osmium compounds is less common due to the rarity and cost of osmium. when produced, it involves scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control processes.
Chemical Reactions Analysis
Types of Reactions
This osmium compound can undergo various chemical reactions, including:
Oxidation: The osmium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of osmium.
Substitution: Ligands around the osmium center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. Conditions often involve specific temperatures, pressures, and solvents to optimize the reaction.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation might yield higher oxidation state osmium compounds, while substitution reactions could result in different ligand-coordinated osmium complexes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a catalyst in various organic reactions due to the unique properties of osmium.
Biology
In biological research, osmium compounds are sometimes used in electron microscopy for staining tissues, although this specific compound’s application would depend on its stability and reactivity.
Medicine
Potential medicinal applications could include the development of new drugs, particularly if the compound exhibits biological activity.
Industry
In industry, osmium compounds are used in specialized applications such as in the production of certain types of alloys and in catalysis.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with molecular targets, potentially through coordination chemistry. The pathways involved would depend on the specific application, whether it be catalytic activity in chemical reactions or biological interactions in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Osmium tetroxide: Known for its use in staining biological tissues.
Osmium complexes with other ligands: Various osmium complexes with different ligands can be compared based on their reactivity and applications.
Properties
CAS No. |
87037-53-4 |
|---|---|
Molecular Formula |
C15H21N3O9Os |
Molecular Weight |
577.6 g/mol |
IUPAC Name |
(2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl) acetate;dioxoosmium |
InChI |
InChI=1S/C15H21N3O7.2O.Os/c1-6(19)15-9(12(23)17-13(18-15)16-7(2)20)5-14(4,24)10(22)11(15)25-8(3)21;;;/h9-11,22,24H,5H2,1-4H3,(H2,16,17,18,20,23);;; |
InChI Key |
LFACJBPUXWJPEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C12C(CC(C(C1OC(=O)C)O)(C)O)C(=O)NC(=N2)NC(=O)C.O=[Os]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14160092.png)
![2'-(4-Chlorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B14160097.png)
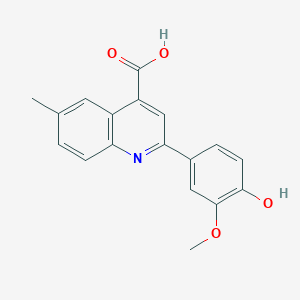
![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160119.png)

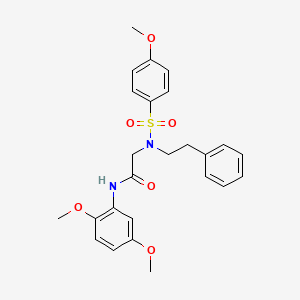
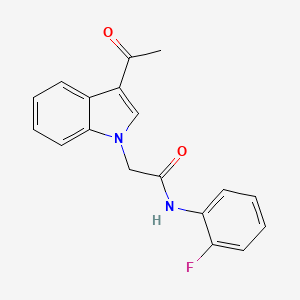
![2-hydroxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14160134.png)
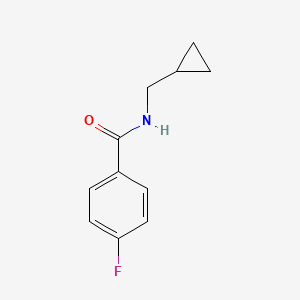
![[3-(3,5-ditert-butyl-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl] acetate](/img/structure/B14160146.png)

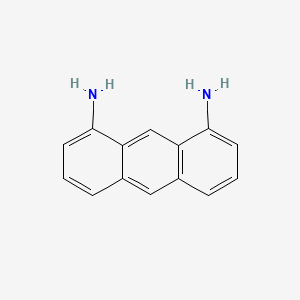
![1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14160161.png)
